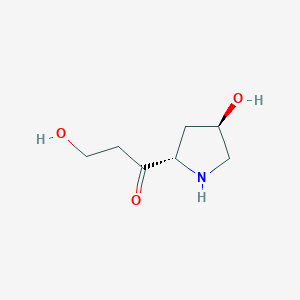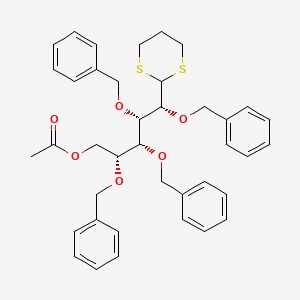
3-O-Benzyl-D-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Benzyl-D-mannose is a derivative of D-mannose, a naturally occurring sugar. This compound is characterized by the presence of a benzyl group attached to the third carbon of the mannose molecule. The benzylation of mannose enhances its chemical properties, making it a valuable intermediate in various synthetic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-D-mannose typically involves the selective protection and deprotection of hydroxyl groups on the mannose molecule. One common method starts with D-mannitol, which undergoes a series of reactions including benzylation and oxidation to yield this compound . The reaction conditions often involve the use of catalysts such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-O-Benzyl-D-mannose undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like Collins reagent (CrO3·2Py) are used.
Reduction: Sodium borohydride (NaBH4) is commonly employed.
Substitution: Benzyl bromide (C6H5CH2Br) under basic conditions.
Major Products: The major products formed from these reactions include various benzylated derivatives and deprotected mannose molecules, which are useful intermediates in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
3-O-Benzyl-D-mannose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a probe in studying carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-O-Benzyl-D-mannose involves its interaction with specific molecular targets. In biological systems, it can inhibit bacterial adhesion by mimicking the structure of natural mannose, thereby preventing infections . The benzyl group enhances its binding affinity and stability, making it a potent inhibitor in various biological assays.
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,6-Tetra-O-benzyl-D-mannose
- 3-O-Methyl-D-mannose
- 3-O-Benzyl-D-glucose
Comparison: Compared to its analogs, 3-O-Benzyl-D-mannose exhibits unique properties due to the specific positioning of the benzyl group. This positioning influences its reactivity and binding affinity in biological systems. For instance, this compound has been shown to have higher selectivity in glycosylation reactions compared to its tetra-benzylated counterpart .
Eigenschaften
Molekularformel |
C13H18O6 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-phenylmethoxyhexanal |
InChI |
InChI=1S/C13H18O6/c14-6-10(16)12(18)13(11(17)7-15)19-8-9-4-2-1-3-5-9/h1-5,7,10-14,16-18H,6,8H2/t10-,11-,12-,13-/m1/s1 |
InChI-Schlüssel |
RAEXDMCULJOFDK-FDYHWXHSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CO[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(C(C=O)O)C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12860502.png)
![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
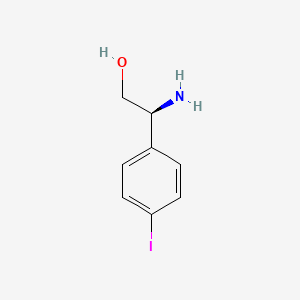
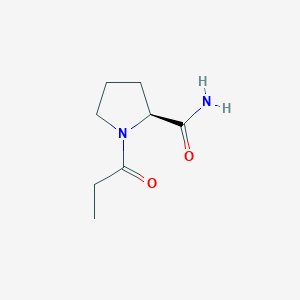
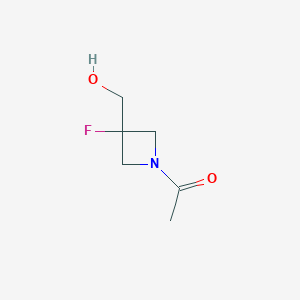
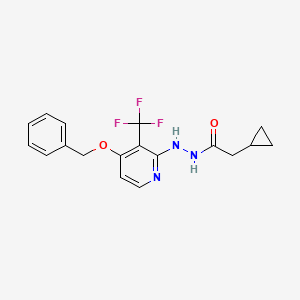

![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)


![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12860564.png)
![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)
